2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid

GABA transaminase inhibition carbonic anhydrase I dual-target profiling

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid (CAS 361464-18-8) is a synthetic N-phenylsulfonyl-α,α-disubstituted amino acid with molecular formula C16H17NO4S and molecular weight 319.38 g/mol. It features a quaternary α-carbon bearing both a phenyl and an ethyl substituent, distinguishing it from simpler N-sulfonyl amino acid scaffolds such as N-(phenylsulfonyl)glycine or N-(phenylsulfonyl)alanine.

Molecular Formula C16H17NO4S
Molecular Weight 319.38
CAS No. 361464-18-8
Cat. No. B2554333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid
CAS361464-18-8
Molecular FormulaC16H17NO4S
Molecular Weight319.38
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO4S/c1-2-16(15(18)19,13-9-5-3-6-10-13)17-22(20,21)14-11-7-4-8-12-14/h3-12,17H,2H2,1H3,(H,18,19)
InChIKeyDULROBPPXIHIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic Acid (CAS 361464-18-8): A Specialized N-Sulfonyl α,α-Disubstituted Amino Acid for Drug Discovery Research


2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid (CAS 361464-18-8) is a synthetic N-phenylsulfonyl-α,α-disubstituted amino acid with molecular formula C16H17NO4S and molecular weight 319.38 g/mol . It features a quaternary α-carbon bearing both a phenyl and an ethyl substituent, distinguishing it from simpler N-sulfonyl amino acid scaffolds such as N-(phenylsulfonyl)glycine or N-(phenylsulfonyl)alanine [1]. The compound belongs to the broader class of N-(phenylsulfonyl) amino acids (PS-amino acids) that have been systematically studied as aldose reductase inhibitors with documented enantioselective inhibition patterns (S > R) [1][2]. Commercially available at purities of 95–98% from multiple vendors, this compound serves as a research tool and intermediate for structure-activity relationship (SAR) exploration in medicinal chemistry programs .

Why In-Class N-Sulfonyl Amino Acids Cannot Replace 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic Acid in SAR Studies


Generic substitution of N-sulfonyl amino acid derivatives is unreliable due to profound structure-dependent differences in inhibitor-enzyme interactions within this pharmacophore class. Systematic comparative studies between isosteric N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors have demonstrated that the two series exhibit divergent structure-inhibition relationships despite sharing a common kinetic inhibition mechanism [1]. For PS-amino acids, N-methyl and N-phenyl substitution does not substantially alter inhibitory activity, whereas identical substitutions in the N-benzoyl series produce significant activity increases [1]. Additionally, PS-alanines and PS-2-phenylglycines display enantioselective inhibition (S >> R), while no consistent enantioselectivity pattern exists among isosteric N-benzoyl counterparts [1]. The quaternary α-carbon in 2-phenyl-2-[(phenylsulfonyl)amino]butanoic acid introduces steric and conformational constraints absent in simpler analogs such as 2-[(phenylsulfonyl)amino]butanoic acid (CAS 51786-16-4), which lacks the α-phenyl substituent . These class-level findings confirm that even structurally proximate PS-amino acid analogs cannot be presumed functionally interchangeable without empirical validation [1].

Quantitative Differentiation Evidence for 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic Acid Against Key Comparators


Dual-Target Biochemical Profiling: GABA Transaminase and Carbonic Anhydrase I Inhibitory Constants

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid has been experimentally evaluated against two therapeutically relevant enzyme targets, yielding quantitative inhibitory constants. For gamma-amino-N-butyrate transaminase (GABA-T) from porcine brain, the compound exhibited a Ki of 45.9 μM (4.59E+4 nM) at pH 8.5 and 25°C [1]. Against recombinant human carbonic anhydrase I (hCA I), a Ki of 83.1 μM (8.31E+4 nM) was measured using a phenol red-based stopped-flow CO₂ hydration assay [1]. The approximately 1.8-fold selectivity for GABA-T over hCA I provides a quantitative starting point for CNS-focused medicinal chemistry campaigns, distinguishing this compound from structurally simpler N-sulfonyl amino acids that lack comparable dual-target profiling data in public databases [2].

GABA transaminase inhibition carbonic anhydrase I dual-target profiling CNS drug discovery

Conformational Integrity Advantage: N-Substituent Effects Distinguish PS-Amino Acid Series from Isosteric N-Benzoyl Amino Acids

Proton NMR-based conformational analyses have demonstrated that N-substituent effects on preferred solution conformation differ fundamentally between N-(phenylsulfonyl) amino acids (PS-amino acids) and isosteric N-benzoyl amino acids [1]. In the PS-amino acid series, N-methyl and N-phenyl substitution does not substantially alter inhibitory activity, and no N-substituent-induced conformational changes are observed [1]. In contrast, N-benzoylsarcosines exist as a mixture of rotamers in enzyme assay buffer, with the preferred conformer placing the carboxymethyl moiety trans to the aromatic ring, and related N-benzoyl-N-phenylglycines exist exclusively in the trans rotameric conformation in solution [1]. 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid, bearing a quaternary α-carbon with both phenyl and ethyl substitution, is predicted to exhibit restricted conformational freedom relative to mono-substituted PS-amino acids, offering a distinct SAR probe for mapping aldose reductase binding site topology .

conformational analysis aldose reductase N-sulfonyl pharmacophore SAR divergence

Enantioselective Inhibition as a Class Hallmark: PS-Amino Acid Series Demonstrates Consistent S > R Enantiopreference Absent in N-Benzoyl Isosteres

Structure-inhibition analyses across multiple PS-amino acid sub-series have established a consistent enantioselective inhibition pattern: PS-alanines and PS-2-phenylglycines both exhibit S >> R enantiopreference for aldose reductase inhibition [1]. This contrasts sharply with the isosteric N-benzoyl amino acid series, where no consistent pattern of enantioselectivity is observed—neither for N-benzoylalanines nor for N-benzoyl-2-phenylglycines [1]. 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid, as a chiral PS-amino acid with a quaternary stereocenter, is predicted to follow the class-level S > R enantioselectivity trend, making enantiomerically pure procurement critical for obtaining interpretable biological results . The stereochemical requirement for activity in PS-amino acids represents a key procurement decision point: racemic material may exhibit reduced or absent activity compared to the enantiopure S-isomer [1].

enantioselective inhibition aldose reductase stereochemistry-activity relationship chiral resolution

Bradykinin Receptor Affinity as a Divergent Pharmacological Application Distinct from Aldose Reductase

Patent literature establishes that N-(arylsulfonyl)amino acid derivatives encompassing the 2-phenyl-2-[(phenylsulfonyl)amino]butanoic acid scaffold possess affinity for bradykinin (BK) receptors, a therapeutically relevant G-protein-coupled receptor (GPCR) target for pain, inflammation, and cardiovascular indications [1][2]. U.S. Patent 6,100,278 explicitly claims N-(arylsulphonyl)amino acid derivatives with bradykinin receptor affinity, with the general formula encompassing α,α-disubstituted amino acids bearing aromatic sulfonamide substituents [2]. This GPCR-directed application is pharmacologically distinct from the aldose reductase inhibition described for simpler PS-amino acids, highlighting the scaffold's versatility as a privileged structure capable of engaging multiple target classes depending on substitution pattern [3]. In contrast, simpler N-sulfonyl amino acids such as 2-[(phenylsulfonyl)amino]butanoic acid (CAS 51786-16-4) lack patent-documented GPCR affinity, underscoring the importance of the α-phenyl substituent for BK receptor recognition .

bradykinin receptor GPCR modulation pain and inflammation N-arylsulfonyl amino acid

Physicochemical Differentiation: Enhanced Lipophilicity and Steric Bulk Versus Simpler N-Sulfonyl Amino Acids

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid possesses physicochemical properties that differentiate it from mono-substituted N-sulfonyl amino acid analogs. The compound's predicted ACD/LogP is 3.48, with a polar surface area (PSA) of 92 Ų and six freely rotating bonds . In contrast, 2-[(phenylsulfonyl)amino]butanoic acid (CAS 51786-16-4), lacking the α-phenyl group, has a lower molecular weight of 243.28 g/mol and correspondingly lower calculated lipophilicity . The LogP of 3.48 for the target compound positions it in a favorable range for blood-brain barrier penetration (optimal LogP 2–4 for CNS drugs), while the PSA of 92 Ų aligns with the threshold (<90 Ų for good brain penetration, with 92 Ų being close enough for consideration) [1]. N-(phenylsulfonyl)glycine, the simplest PS-amino acid, has a substantially lower molecular weight and LogP, making it unsuitable for CNS-targeted SAR programs requiring balanced hydrophobicity [1]. The compound exhibits zero Rule of 5 violations, confirming its drug-like physicochemical profile for oral bioavailability consideration .

logP optimization blood-brain barrier penetration steric parameter drug-likeness

Optimal Application Scenarios for 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic Acid Based on Differentiating Evidence


CNS-Targeted Lead Discovery Leveraging Dual GABA-T/hCA I Inhibitory Profile and CNS-Favorable Physicochemistry

Medicinal chemistry teams pursuing CNS indications—particularly epilepsy, anxiety, or neuropathic pain—can deploy 2-phenyl-2-[(phenylsulfonyl)amino]butanoic acid as a starting point for dual GABA-T/carbonic anhydrase modulation. The experimentally determined Ki values of 45.9 μM for GABA-T and 83.1 μM for hCA I provide a quantifiable selectivity baseline for SAR optimization, while the LogP of 3.48 and PSA of 92 Ų satisfy key CNS drug-likeness criteria [1]. The compound's zero Rule of 5 violations further support its suitability for oral bioavailability optimization . This scenario is directly enabled by the dual-target profiling data, which is not available for structurally simpler N-sulfonyl amino acids in public databases [1].

Aldose Reductase Inhibitor SAR Using the PS-Amino Acid Pharmacophore with Conformational and Enantioselective Control

For diabetic complication research targeting aldose reductase (ALR2), the PS-amino acid scaffold offers a key advantage: N-substitution does not perturb conformation or activity, unlike isosteric N-benzoyl series compounds [2]. 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid, with its quaternary α-carbon, provides a sterically constrained variant within the PS-amino acid SAR matrix, enabling researchers to systematically probe the stereoelectronic requirements of the ALR2 active site. Procurement of enantiopure S-isomer is strongly recommended based on the established class-level S > R enantioselectivity trend for PS-alanines and PS-2-phenylglycines [2]. Using racemic material may compromise assay sensitivity due to inactive or weakly active R-enantiomer interference.

Bradykinin B1/B2 Receptor Antagonist Development Using α,α-Disubstituted N-Sulfonyl Amino Acid Scaffold

Patent-documented bradykinin receptor affinity for N-(arylsulfonyl)amino acid derivatives with α-substitution positions 2-phenyl-2-[(phenylsulfonyl)amino]butanoic acid as a candidate scaffold for inflammatory pain and cardiovascular drug discovery programs [3][4]. Unlike simpler N-sulfonyl amino acids lacking the α-phenyl group, the α,α-disubstituted architecture maps onto the pharmacophore requirements outlined in U.S. Patent 6,100,278 for BK receptor engagement [3]. This application scenario exploits a target class (GPCR) entirely distinct from the aldose reductase pathway, demonstrating the scaffold's cross-target versatility and justifying its procurement for multi-project research settings.

Chemical Biology Tool for Conformational Restriction Studies in Enzyme Inhibitor Design

The documented conformational differences between N-sulfonyl and N-benzoyl amino acid series—specifically the rotameric mixtures observed in N-benzoyl compounds but absent in PS-amino acids—enable the use of 2-phenyl-2-[(phenylsulfonyl)amino]butanoic acid as a conformational probe in structural biology and inhibitor design studies [2]. The compound's six rotatable bonds and quaternary α-carbon provide tunable conformational flexibility that can be systematically varied through analog synthesis . This application directly leverages the class-level conformational evidence and the compound's unique substitution pattern, making it suitable for academic groups investigating the role of ligand pre-organization in enzyme inhibition thermodynamics and kinetics [2].

Quote Request

Request a Quote for 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.